molecular formula C13H17N3 B11727727 N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11727727
M. Wt: 215.29 g/mol
InChI Key: DTJITMQJQZHGTK-UHFFFAOYSA-N
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Description

N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and an isopropyl group attached to the nitrogen atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Benzylation: The next step involves the benzylation of the pyrazole ring. This can be done by reacting the pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Isopropylation: The final step is the introduction of the isopropyl group. This can be achieved by reacting the benzylated pyrazole with isopropyl bromide in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the benzyl or isopropyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and mechanisms.

Medicine:

    Drug Development: Due to its potential enzyme inhibition properties, it is being explored as a lead compound for the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-benzyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Similar structure but with the isopropyl group at position 3.

    N-benzyl-1-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but with the isopropyl group at position 5.

    N-benzyl-1-(methyl)-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the benzyl and isopropyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-benzyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H17N3/c1-11(2)16-10-13(9-15-16)14-8-12-6-4-3-5-7-12/h3-7,9-11,14H,8H2,1-2H3

InChI Key

DTJITMQJQZHGTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2

Origin of Product

United States

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